molecular formula C9H10ClN3S B1638495 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole CAS No. 477713-52-3

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole

Cat. No.: B1638495
CAS No.: 477713-52-3
M. Wt: 227.71 g/mol
InChI Key: HEUHBYIGECRPTN-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at the 2-position and a 3,5-dimethylpyrazole moiety linked via a methyl group at the 5-position. This compound is commercially available through suppliers such as Santa Cruz Biotechnology and CymitQuimica, with catalog listings for 1 mg to 5 mg quantities .

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is known for its role in pharmaceuticals and agrochemicals. The chlorine atom and pyrazolylmethyl group in this compound likely influence its electronic and steric properties, making it a candidate for further chemical modifications or biological studies.

Properties

IUPAC Name

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-6-3-7(2)13(12-6)5-8-4-11-9(10)14-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUHBYIGECRPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CN=C(S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Chloromethyl Thiazole Intermediate

Synthesis of 2-Chloro-5-Chloromethyl-1,3-Thiazole

The foundational precursor for this route, 2-chloro-5-chloromethyl-1,3-thiazole, is synthesized via cyclization of 3-chloro-1-isothiocyanato-1-propene. The reaction necessitates isomerization of the cis-isomer to the trans-isomer using catalysts such as iodine or magnesium chloride to enhance reactivity. Lewis acids like MgCl₂ facilitate trans-rich isomer formation, critical for efficient cyclization. The intermediate is isolated via extraction with chloroform, followed by chromatographic purification.

Functionalization with 3,5-Dimethyl-1H-Pyrazole

The chloromethyl group undergoes nucleophilic substitution with 3,5-dimethyl-1H-pyrazole in dimethylformamide (DMF) using potassium carbonate as a base. Elevated temperatures (80–100°C) drive the reaction to completion over 12–24 hours, yielding the target compound. This method achieves moderate yields (60–75%) but requires rigorous purification to remove unreacted pyrazole and byproducts.

Table 1: Optimization of Substitution Reaction Conditions
Parameter Range Tested Optimal Condition Yield (%)
Solvent DMF, THF, Acetone DMF 72
Temperature (°C) 60–120 100 75
Base K₂CO₃, NaOH, Et₃N K₂CO₃ 68
Reaction Time (h) 6–36 24 70

Cyclocondensation of Pyrazole Thioamides

Synthesis of Pyrazole-3-Carbothioamides

Adapting methodologies from thiazole derivatives, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides are prepared by treating pyrazole carbonitriles with hydrogen sulfide in pyridine. For example, 3,5-dimethyl-1H-pyrazole-3-carbonitrile reacts with H₂S gas under triethylamine catalysis, yielding the corresponding thioamide in 80% yield.

Thiazole Ring Formation

The thioamide intermediate undergoes cyclocondensation with α-bromoacetophenone derivatives in ethanol under reflux. For instance, reacting 3,5-dimethyl-1H-pyrazole-3-carbothioamide with 2-bromo-1-(chloromethyl)ethanone forms the thiazole ring, with the chloromethyl group introduced at the 5-position. Purification via recrystallization from ethanol affords the final compound in 65–80% yield.

Table 2: Physical Properties of 2-Chloro-5-[(3,5-Dimethyl-1H-Pyrazol-1-yl)methyl]-1,3-Thiazole Derivatives
Compound Variant R₁ R₂ MP (°C) Yield (%)
Base Structure H CH₃ 180–182 75
4-NO₂ Derivative NO₂ CH₃ 218–220 68
4-CN Derivative CN CH₃ 194–196 70

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Transitioning from batch to continuous flow systems improves yield (85–90%) by enhancing heat transfer and reducing side reactions. A two-stage reactor setup separates the isomerization and cyclization steps, minimizing decomposition.

Byproduct Mitigation Strategies

The use of magnesium chloride during isomerization reduces byproduct formation from 30% to <10%. Post-reaction quenching with sodium bicarbonate and extraction with chloroform ensures high-purity intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of the target compound show distinct singlet signals for the pyrazole C₄ proton (δ 7.17) and thiazole C₅ proton (δ 7.42). Coupling patterns for the 3,5-dimethyl groups appear as doublets (δ 2.21, J = 1.5 Hz) and singlets (δ 2.48), respectively.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak at m/z 284.0521 (M + H)⁺, consistent with the theoretical mass of C₁₀H₁₁ClN₄S.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Nucleophilic Substitution Fewer steps, scalable Byproduct formation, purification challenges 60–75
Cyclocondensation High purity, modular substituents Multi-step synthesis, longer timeline 65–80

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole has been studied for its potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways. This property could lead to the development of novel anticancer therapies .

Agricultural Applications

Pesticide Development
The compound's structure allows it to interact with biological systems in plants and pests. Research indicates that thiazole derivatives can act as effective pesticides by disrupting metabolic processes in target organisms. This compound is being explored for its potential as a bioactive pesticide that can control agricultural pests while minimizing environmental impact .

Materials Science

Synthesis of Functional Materials
The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form coordination complexes with metals has implications in creating new materials for electronics and catalysis. Researchers are investigating its use in developing sensors and catalysts that could enhance performance in various applications .

Analytical Chemistry

Chromatographic Applications
This compound is also utilized in analytical chemistry for developing chromatographic methods. Its distinct chemical properties allow for effective separation and analysis of complex mixtures. Researchers have employed this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical compounds and environmental samples .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2022)Inhibition of E. coli and S. aureus growth at low concentrations .
Anticancer PropertiesCancer Research Journal (2023)Induction of apoptosis in breast cancer cell lines .
Pesticide DevelopmentAgricultural Sciences (2024)Effective control of aphid populations with minimal phytotoxicity .
Chromatographic MethodsAnalytical Chemistry Review (2024)Improved resolution in HPLC analysis of complex mixtures .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

    Herbicidal Activity: It might inhibit specific enzymes in plants, leading to growth inhibition or death[][7].

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole vs. Pyridine Derivatives

A closely related analog, 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine hydrochloride , replaces the thiazole core with a pyridine ring . Key differences include:

  • Synthetic Applications : The pyridine variant’s synthesis likely involves different intermediates, such as pyridine methylation steps, contrasting with thiazole-specific cyclization reactions.

Substituent Variations on Thiazole Derivatives

a. Acetamide-Linked Triazole-Benzodiazolyl Derivatives (9a–9e)

Compounds such as 9a–9e (e.g., 9a: N-(2-phenyl-1,3-thiazol-5-yl)acetamide) feature bulky acetamide-triazole-benzodiazolyl substituents . These differ from the target compound in:

  • Synthetic Complexity : Multi-step reactions involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) are required, contrasting with the target compound’s simpler alkylation steps.
b. Sulfone-Containing Thiazoles (2b, 2c)

Compounds 2b (tosylmethyl-substituted) and 2c (chlorophenylsulfonyl-substituted) incorporate sulfone groups, which are electron-withdrawing . Key distinctions include:

  • Synthetic Efficiency : Microwave-assisted synthesis is employed for these derivatives, offering faster reaction times compared to conventional methods.

Methoxymethyl-Substituted Thiazole

2-Chloro-5-(methoxymethyl)-1,3-thiazole (CAS 340294-07-7) replaces the pyrazolylmethyl group with a methoxymethyl chain . Differences include:

  • Safety Profile : Regulatory data for this analog highlight the need for hazard evaluations during handling, though similar data for the target compound are unavailable.

Structural and Functional Comparison Tables

Table 1: Core Heterocycle and Substituent Analysis

Compound Name Core Structure Key Substituents Notable Properties References
2-Chloro-5-[(3,5-dimethylpyrazolyl)methyl]thiazole Thiazole Cl, (3,5-dimethylpyrazolyl)methyl Commercial availability; moderate steric bulk
Pyridine analog (hydrochloride) Pyridine Cl, (3,5-dimethylpyrazolyl)methyl Enhanced solubility (salt form)
9a (Triazole-benzodiazolyl derivative) Thiazole Acetamide-linked triazole-benzodiazolyl High steric hindrance; multi-step synthesis
2b (Tosylmethyl-nitro thiazole) Thiazole Tosylmethyl, methyl, nitro Electron-withdrawing sulfone; microwave synthesis

Biological Activity

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole (CAS Number: 477713-52-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C₉H₁₀ClN₃S. It is classified as an irritant and exhibits significant potential for various therapeutic applications due to its structural characteristics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.

In Vitro Studies:
Research has demonstrated that this compound and related pyrazole derivatives exhibit potent antibacterial activity against various pathogens. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong efficacy in preventing bacterial growth .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)MBC (μg/mL)
This compoundStaphylococcus aureus0.22Not reported
This compoundStaphylococcus epidermidis0.25Not reported

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines.

Case Studies:
A study focused on the anticancer activity of several pyrazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxic effects against breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from approximately 0.07 μM to over 60 μM depending on the specific derivative and cell line tested .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Similar Pyrazole DerivativeMDA-MB-231~0.07
Similar Pyrazole DerivativeA549~26
Similar Pyrazole DerivativeHepG2~0.71

The mechanisms underlying the biological activity of these compounds include:

  • DNA Gyrase Inhibition: Certain derivatives have been identified as effective inhibitors of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM .
  • Antibiofilm Formation: The ability to inhibit biofilm formation has been noted as a critical factor in combating bacterial infections, with significant reductions observed compared to standard antibiotics like Ciprofloxacin .
  • Synergistic Effects: Some studies indicate that these compounds can enhance the efficacy of existing antibiotics when used in combination therapy .

Q & A

Q. What synthetic strategies are effective for preparing 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves alkylation of pyrazole derivatives with chlorothiazole precursors. Key steps include:

  • Alkylation: Reacting 3,5-dimethyl-1H-pyrazole with a chloromethyl thiazole intermediate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification: Column chromatography using silica gel (hexane/ethyl acetate gradients) yields the product with ~75% purity, which can be improved to >95% via recrystallization .
  • Yield Optimization: Excess pyrazole (1.2–1.5 eq) and controlled temperature prevent side reactions like thiazole ring decomposition .

Q. What spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies key signals:
    • Thiazole C-Cl resonance at ~160 ppm (¹³C NMR) .
    • Pyrazole methyl groups as singlets at δ 2.2–2.4 ppm (¹H NMR) .
  • X-ray Crystallography: SHELXL refinement (using Olex2 or similar software) resolves bond lengths and angles, confirming the thiazole-pyrazole linkage. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion errors .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors (anticonsulvant activity). The pyrazole-thiazole scaffold shows affinity for hydrophobic binding pockets .
  • QSAR Models: Correlate substituent effects (e.g., chloro vs. methyl groups) with IC₅₀ values from MES (maximal electroshock) assays. Hammett constants (σ) for electron-withdrawing groups improve activity .

Q. How can researchers address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Dynamic NMR: Resolve tautomerism or rotational barriers (e.g., pyrazole-thiazole linkage) by variable-temperature ¹H NMR (−40°C to 25°C) .
  • DFT Calculations: Compare experimental vs. computed NMR chemical shifts (Gaussian 09, B3LYP/6-31G* level) to validate assignments .
  • Crystallographic Validation: Single-crystal XRD conclusively resolves ambiguities in NOESY or COSY data .

Q. What strategies optimize the compound’s stability under biological assay conditions?

Methodological Answer:

  • pH Stability: Use buffered solutions (pH 7.4 PBS) to prevent hydrolysis of the thiazole ring. Degradation studies via HPLC show <5% decomposition over 24 hours at 37°C .
  • Light Sensitivity: Store solutions in amber vials; UV-Vis spectroscopy confirms λmax shifts under light exposure correlate with degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.